molecular formula C3H3BrMg B095795 1-Propynylmagnesium bromide CAS No. 16466-97-0

1-Propynylmagnesium bromide

Cat. No. B095795
CAS RN: 16466-97-0
M. Wt: 143.27 g/mol
InChI Key: QBNOPZJAURRQCE-UHFFFAOYSA-M
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Description

1-Propynylmagnesium bromide is an organomagnesium compound that is not directly discussed in the provided papers. However, similar organomagnesium compounds, commonly known as Grignard reagents, are extensively studied due to their utility in organic synthesis. These reagents are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran .

Synthesis Analysis

The synthesis of organomagnesium compounds can be achieved through various methods. For instance, phenylmagnesium bromides with intramolecularly coordinating substituents can be obtained from the exchange reaction of corresponding arylmercury bromides with magnesium . Similarly, perfluoro-n-octylmagnesium bromide is synthesized through a metal-halogen exchange reaction between perfluoro-n-octyl iodide and ethyl- or phenyl-magnesium bromide . These methods highlight the versatility in synthesizing organomagnesium compounds, which could be extrapolated to the synthesis of 1-propynylmagnesium bromide.

Molecular Structure Analysis

The molecular structure of organomagnesium compounds can vary depending on the substituents and the solvent used. For example, phenylmagnesium bromide in diethyl ether solution exists as both dimeric and monomeric complexes with magnesium octahedrally coordinated . The structure of an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide consists of a polymeric chain with all Mg atoms being tetracoordinate . These findings suggest that 1-propynylmagnesium bromide could also exhibit a complex structure influenced by its environment.

Chemical Reactions Analysis

Organomagnesium compounds are known for their reactivity in various chemical reactions. Phenylmagnesium bromide, for example, adds to different derivatives of cyclohexene-1-carboxylic acid in both 1,2- and 1,4-manner . The reaction of a partially brominated alternating butadiene-propene copolymer with 1,6-bis(bromomagnesium) hexane results in crosslinking by direct bonding between polymer chains . These examples demonstrate the reactivity of organomagnesium compounds in adding to multiple functional groups, which is likely applicable to 1-propynylmagnesium bromide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of organomagnesium compounds are influenced by their molecular structure and the solvent system. For instance, the Mg-Br bond distance in phenylmagnesium bromide has been determined to be 2.56(2) Å in diethyl ether solution . The thermal stability of perfluoro-n-octylmagnesium bromide and its reactions with various substrates like water and carbon dioxide have been studied, indicating the synthetic utility of these reagents . These insights into the properties of organomagnesium compounds can provide a basis for understanding the behavior of 1-propynylmagnesium bromide in different conditions.

Scientific Research Applications

Application 1: Conversion of [11C]CO2 to [11C] amides via Mitsunobu reaction

  • Summary of the Application : 1-Propynylmagnesium bromide is used as a Grignard reagent in chemical synthesis . Specifically, it is used as a reagent in the conversion of [11C]CO2 to [11C] amides via the Mitsunobu reaction .

Application 2: Preparation of hydroxy enynes

  • Summary of the Application : 1-Propynylmagnesium bromide is used in the preparation of hydroxy enynes .

Application 3: Synthesis of Lasonolides

  • Summary of the Application : 1-Propynylmagnesium Bromide is used as a reagent in the synthesis of lasonolides, novel polyketides with biological activity in vitro against a variety of cancer cell lines .

Application 4: Solution Deposition

  • Summary of the Application : 1-Propynylmagnesium Bromide Solutions are moderate to highly concentrated solutions of 1-Propynylmagnesium Bromide for use in solution deposition .

Application 5: Chemical Analysis

  • Summary of the Application : 1-Propynylmagnesium Bromide Solutions are moderate to highly concentrated solutions of 1-Propynylmagnesium Bromide for use in chemical analysis .

Application 6: Stereoselective Preparation of Dienyl N-Heterocycles

  • Summary of the Application : 1-Propenylmagnesium bromide, which is similar to 1-Propynylmagnesium bromide, is used as a reagent in the stereoselective preparation of dienyl N-heterocycles via iron-catalyzed cyclization of amino dienols .

Safety And Hazards

1-Propynylmagnesium bromide is highly flammable and releases flammable gas when in contact with water . It may cause respiratory irritation, severe skin burns, eye damage, and is suspected of causing cancer .

Future Directions

1-Propynylmagnesium bromide is a valuable tool in organic synthesis, and its use in the synthesis of novel compounds with potential biological activity suggests it will continue to be an important reagent in future research .

properties

IUPAC Name

magnesium;prop-1-yne;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNOPZJAURRQCE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#[C-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propynylmagnesium bromide

CAS RN

16466-97-0
Record name Magnesium, bromo-1-propynyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
T Tsuritani, H Mizuno, N Nonoyama, S Kii… - … Process Research & …, 2009 - ACS Publications
… (14) Accordingly, 1,3-dipolar addition of 1-propynylmagnesium bromide and 2,4-difluorophenylazide (5) was examined (Table 6). The reaction proceeded smoothly at ambient …
Number of citations: 45 pubs.acs.org
N Miyaura - Synthesis of Organometallic Compounds: A Practical …, 1997 - books.google.com
… turnings will remain in the flask, however, do not heat the mixture to achieve further conversion, since the allenylmagnesium bromide will isomerize to 1-propynylmagnesium bromide. …
Number of citations: 0 books.google.com
K Fukuda, M Miyashita, K Tanino - Tetrahedron Letters, 2010 - Elsevier
… -allylsilane were prepared from commercially available dimethylphenylvinylsilane through epoxidation, the regioselective epoxide-opening reaction with 1-propynylmagnesium bromide…
Number of citations: 16 www.sciencedirect.com
A Šilhánková, M Hoskovec, R Liboska… - Collection of …, 1989 - cccc.uochb.cas.cz
… Under the same conditions, reaction of 3-(1-piperidinyl)-1-propynylmagnesium bromide with ketones gave complex mixtures of products as shown by GLC and TLC analyses. Alcohol …
Number of citations: 1 cccc.uochb.cas.cz
PA Jacobi, HG Selnick - The Journal of Organic Chemistry, 1990 - ACS Publications
… beginning with the oxazole aldehyde 20, which was efficiently elaborated to the tertiary alcohols 3Z-R and 3E-R by a chelation controlled addition of 1 -propynylmagnesium bromide to …
Number of citations: 86 pubs.acs.org
AR Katritzky, SK Nair, A Silina - The Journal of Organic Chemistry, 2002 - ACS Publications
… Use of vinyl or 1-propynylmagnesium bromide and allylmagnesium bromide in a sequential fashion also formed the expected doubly unsaturated amines 9a,b and 12, respectively. …
Number of citations: 9 pubs.acs.org
JD Boyd, CS Foote - Journal of the American Chemical Society, 1979 - ACS Publications
… (5) The vinyllactones possessing a Z olefin were prepared by addition of 1propynylmagnesium bromide to methyl /3-formylpropionate followed by acetylene reduction and methylation. …
Number of citations: 25 pubs.acs.org
F Wüst, J Zessin, B Johannsen - Journal of Labelled …, 2003 - Wiley Online Library
… addition of 1-propynylmagnesium bromide to estrone 3-methyl ether 1 in 52% yield (Figure 1). … Estrone 3-methyl ether was purchased from Sigma, 1-propynylmagnesium bromide (0.5 M …
YS Song, KJ Lee - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
… Similar reaction of 1a-c with 1.2 molar equivalents of 1-propynylmagnesium bromide in tetrahydrofuran at 0 C for 7-24 hours and reflux for 4 hours gave the corresponding 4H-1,2,3-…
Number of citations: 18 onlinelibrary.wiley.com
IE Markó, F Murphy, S Dolan - Tetrahedron letters, 1996 - Elsevier
… Partial reduction of the lactone function of 4,6-dimethylvalerolactone 87 into the corresponding lactol followed by subsequent addition of 1-propynylmagnesium bromide afforded diol 9 …
Number of citations: 36 www.sciencedirect.com

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